2-(2,4-dichlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dichlorophenoxy group, an oxadiazole ring, and a methylthio-substituted phenyl group, making it a subject of study in synthetic chemistry and applied sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Oxadiazole Ring Formation: The next step involves the cyclization of an appropriate hydrazide with a carboxylic acid derivative to form the 1,3,4-oxadiazole ring.
Final Coupling: The final step involves coupling the oxadiazole intermediate with the dichlorophenoxy intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy group.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with structural similarities.
3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil): Shares some functional groups and applications.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to its combination of a dichlorophenoxy group, an oxadiazole ring, and a methylthio-substituted phenyl group.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-26-14-5-3-2-4-11(14)16-21-22-17(25-16)20-15(23)9-24-13-7-6-10(18)8-12(13)19/h2-8H,9H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXXVPVVZFGPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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